molecular formula C19H19NO5S B12200360 Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12200360
M. Wt: 373.4 g/mol
InChI Key: ARHMNHIWZSMZJF-UHFFFAOYSA-N
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Description

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a benzodioxole group and a benzothiophene ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common synthetic route includes the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole and benzothiophene rings allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other thiophene carboxamides, such as:

This compound stands out due to its unique combination of benzodioxole and benzothiophene rings, providing a distinct set of chemical and biological properties .

Biological Activity

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the areas of anticancer and analgesic effects. This article reviews the current understanding of its biological activity, supported by relevant data tables and findings from various studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC24H22N2O6S
Molecular Weight466.51 g/mol
InChIKeySOTTUXPDADGQKY-UHFFFAOYSA-N

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. A notable study evaluated its effects on breast cancer cell lines (MCF-7), revealing significant cytotoxicity with an IC50 value ranging from 23.2 to 49.9 μM . The compound was shown to induce apoptosis and necrosis in treated cells:

  • Apoptosis Induction : The treatment resulted in a 26.86% reduction in cell viability.
  • Cell Cycle Arrest : Flow cytometry analysis indicated an increase in G2/M-phase and S-phase cell-cycle arrest, suggesting that the compound interferes with cellular division processes.

In vivo studies further supported these findings, where the compound significantly reduced tumor mass by 54% compared to control treatments with established chemotherapeutics like 5-Fluorouracil (5-FU) .

Analgesic Activity

The analgesic properties of this compound were assessed using the "hot plate" method on mice. Results indicated that this compound exhibited analgesic effects that surpassed those of standard analgesics such as metamizole .

The mechanism underlying the anticancer and analgesic activities appears to involve multiple pathways:

  • STAT3 Inhibition : The benzo[b]thiophene scaffold is known to inhibit STAT3 signaling pathways which are often dysregulated in cancer .
  • Cholinergic Activity : Some derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, which may contribute to their analgesic effects .

Antitumor Efficacy

The table below summarizes the cytotoxicity of various derivatives related to this compound:

Compound IDIC50 (μM)Biological Activity
Compound 423.2Strong Antitumor Activity
Compound 549.9Moderate Antitumor Activity
Compound 1552.9Moderate Antitumor Activity

Analgesic Activity Comparison

The following table compares the analgesic effects of this compound with standard drugs:

Drug/CompoundAnalgesic Effect
Ethyl derivativeSuperior to Metamizole
MetamizoleStandard Analgesic Effect

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H19NO5S/c1-2-23-19(22)16-12-5-3-4-6-15(12)26-18(16)20-17(21)11-7-8-13-14(9-11)25-10-24-13/h7-9H,2-6,10H2,1H3,(H,20,21)

InChI Key

ARHMNHIWZSMZJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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